molecular formula C17H15ClN2O2 B5458402 1-[3-(4-Chlorophenyl)-5-(3-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

1-[3-(4-Chlorophenyl)-5-(3-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

Cat. No.: B5458402
M. Wt: 314.8 g/mol
InChI Key: OEWQHGAXZJHYRQ-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenyl)-5-(3-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group and a hydroxyphenyl group, making it a molecule of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Chlorophenyl)-5-(3-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. One common method includes the reaction of 4-chlorophenylhydrazine with 3-hydroxyacetophenone under acidic or basic conditions to form the desired pyrazole ring. The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reaction is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chlorophenyl)-5-(3-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[3-(4-Chlorophenyl)-5-(3-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorophenyl)-5-(3-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(4-Chlorophenyl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone: Similar structure but with a methoxy group instead of a hydroxy group.

    1-[3-(4-Chlorophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone: Similar structure but with a nitro group instead of a hydroxy group.

Uniqueness

1-[3-(4-Chlorophenyl)-5-(3-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone is unique due to the presence of both a chlorophenyl and a hydroxyphenyl group, which can impart distinct chemical and biological properties. The hydroxy group can participate in hydrogen bonding, potentially enhancing the compound’s interaction with biological targets. The chlorophenyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)-5-(3-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-11(21)20-17(12-5-7-14(18)8-6-12)10-16(19-20)13-3-2-4-15(22)9-13/h2-9,17,22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWQHGAXZJHYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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